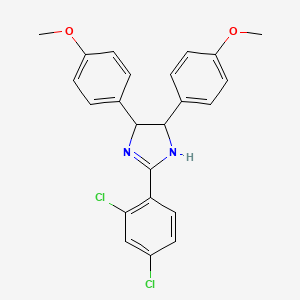
2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole is a chemical compound with potential applications in scientific research. This compound is also known as DIMEB, and it belongs to the class of imidazole derivatives.
Mecanismo De Acción
The mechanism of action of DIMEB is not fully understood. However, it has been proposed that DIMEB inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression patterns. This may explain the anti-cancer and neuroprotective effects of DIMEB.
Biochemical and Physiological Effects
DIMEB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, DIMEB has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIMEB in lab experiments is its potential anti-cancer properties. It may be useful in the development of new cancer treatments. Another advantage is its neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, one limitation of using DIMEB in lab experiments is its limited solubility in water. This may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DIMEB. One direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another direction is to investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DIMEB and its effects on gene expression.
Métodos De Síntesis
The synthesis of DIMEB involves the condensation of 2,4-dichlorophenylhydrazine with 4-methoxybenzaldehyde followed by the addition of 4-methoxyphenylacetic acid. The resulting product is then reduced using sodium borohydride to obtain DIMEB. This synthesis method has been described in detail in a research paper by Sun et al. (2014).
Aplicaciones Científicas De Investigación
DIMEB has potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. DIMEB has also been found to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-4,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O2/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)27-23(26-21)19-12-7-16(24)13-20(19)25/h3-13,21-22H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEPXUKOEVKPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N=C(N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6027986.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B6027996.png)
![1-[(5-chloro-2-thienyl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6028009.png)
![N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6028011.png)
![N-cyclopentyl-2-(2-methyl-1H-imidazol-1-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B6028017.png)
![4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(3-phenylpropyl)-2-pyrrolidinone](/img/structure/B6028021.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[2-(4-morpholinyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6028026.png)
![3-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6028032.png)
![propyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6028045.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B6028058.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B6028065.png)
![2-(methylthio)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6028073.png)